molecular formula C19H24N2O2 B2364683 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol CAS No. 97888-69-2

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

Cat. No.: B2364683
CAS No.: 97888-69-2
M. Wt: 312.413
InChI Key: SIWQQWHQABFEFZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety connected through an ethanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol typically involves the reaction of 4-methoxyphenylacetonitrile with 4-phenylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of the nitrile group with the piperazine moiety.

    Reduction: The intermediate product is then reduced to form the final ethanol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanol group to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-4-phenylpiperazine: Similar structure but lacks the ethanol linker.

    4-(4-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but differs in the piperazine substitution.

Uniqueness: 1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol linker provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-9-7-16(8-10-18)19(22)15-20-11-13-21(14-12-20)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWQQWHQABFEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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